TC-Mps1-12

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Inhibiting Mps1 for Cancer Cell Suppression

Studies have shown that TC-Mps1-12 effectively inhibits Mps1 activity in cancer cells. For instance, research on human hepatocellular carcinoma (HCC) cells demonstrated that TC-Mps1-12 treatment significantly reduced cell viability [2]. This effect is attributed to the disruption of mitosis caused by Mps1 inhibition.

Source

[2] TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PMC - NCBI ()

Disrupting Mitosis and Inducing Cell Death

TC-Mps1-12 disrupts mitosis by causing several cellular abnormalities. One key effect is the formation of multipolar spindles instead of the normal bipolar spindle required for proper chromosome separation [2]. This leads to misaligned and lagging chromosomes during cell division, further hindering mitosis [2]. These disruptions ultimately trigger a cellular suicide program known as apoptosis, leading to cancer cell death [2].

Source

[2] TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PMC - NCBI ()

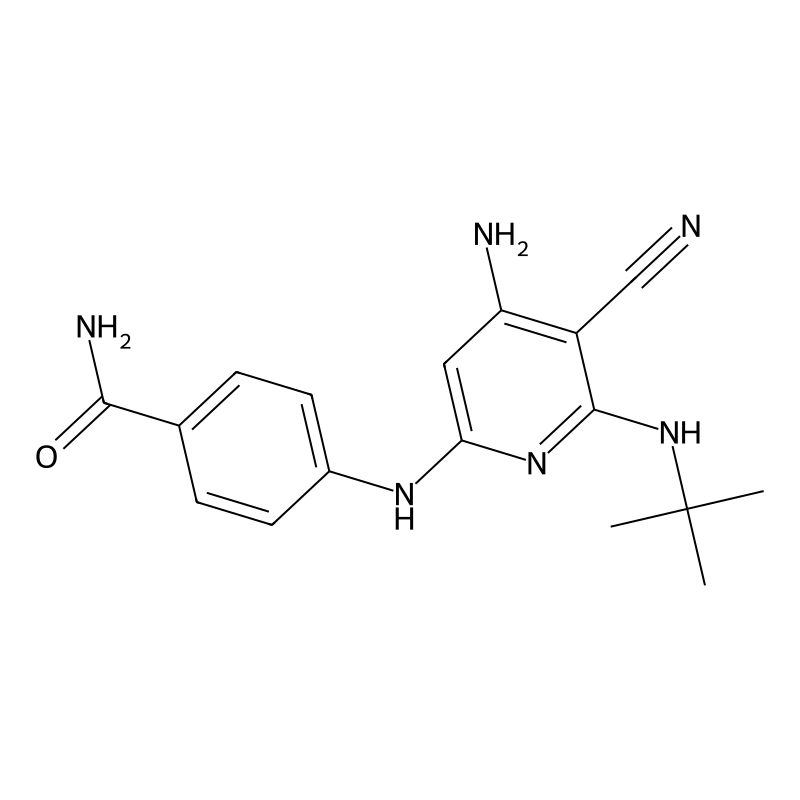

TC Mps1-12 is a novel compound designed as an inhibitor of monopolar spindle 1, also known as Mps1 or TTK. It is characterized by its chemical formula and has a CAS number of 1206170-62-8. The compound features a diaminopyridine-based structure, which contributes to its potency and selectivity as an inhibitor of Mps1 kinase activity. Mps1 plays a critical role in maintaining chromosomal stability during cell division, making it a significant target for cancer therapeutics, particularly in the context of hepatocellular carcinoma, the most prevalent form of liver cancer .

TC-Mps1-12 acts as a potent and selective inhibitor of Mps1 kinase with an IC50 (half maximal inhibitory concentration) of 6.4 nM []. Mps1 is a crucial regulator of spindle checkpoint signaling, which ensures proper chromosome attachment during cell division []. By inhibiting Mps1 activity, TC-Mps1-12 disrupts the spindle checkpoint, potentially leading to cell cycle arrest or death in cancer cells with dysfunctional mitotic checkpoints [].

The primary mechanism of action for TC Mps1-12 involves the inhibition of the Mps1 kinase activity, which is essential for proper chromosome alignment and the spindle assembly checkpoint during mitosis. By inhibiting this kinase, TC Mps1-12 induces chromosomal misalignment and missegregation, leading to mitotic catastrophe and apoptosis in cancer cells . The compound has been shown to have an IC50 value of 6.4 nM, indicating its high potency against Mps1 compared to other kinases .

TC Mps1-12 exhibits significant biological activity by disrupting normal mitotic processes in cancer cells. In studies involving human hepatocellular carcinoma cells, treatment with TC Mps1-12 resulted in:

- Chromosomal instability: Cells exhibited misalignment and missegregation of chromosomes.

- Mitotic slippage: Despite errors in chromosome segregation, cells bypassed the spindle assembly checkpoint.

- Induction of apoptosis: The resultant mitotic catastrophe triggered programmed cell death, effectively inhibiting tumor growth .

The synthesis of TC Mps1-12 involves several steps that typically include:

- Formation of the diaminopyridine core: This is achieved through standard organic synthesis techniques involving amination reactions.

- Coupling reactions: The compound is formed by coupling various functional groups to achieve the desired chemical structure.

- Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity levels suitable for biological testing.

Details on specific synthetic routes may vary depending on the laboratory protocols employed but generally follow established organic chemistry methodologies .

TC Mps1-12 has potential applications primarily in oncology as a targeted therapeutic agent for treating cancers characterized by chromosomal instability, particularly hepatocellular carcinoma. Its ability to induce mitotic catastrophe makes it a promising candidate for combination therapies aimed at overcoming resistance to existing treatments like sorafenib . Additionally, its selectivity for Mps1 over other kinases suggests it may have fewer off-target effects compared to broader-spectrum kinase inhibitors.

Interaction studies have demonstrated that TC Mps1-12 selectively inhibits Mps1 kinase activity without significantly affecting other kinases within a panel of 95 tested kinases. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy in cancer treatment . Further studies are required to explore its interactions with other cellular pathways and potential synergistic effects when combined with other therapeutic agents.

Several compounds share structural or functional similarities with TC Mps1-12. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | IC50 Value (nM) | Selectivity | Notable Features |

|---|---|---|---|---|

| TC Mps1-12 | Diaminopyridine-based | 6.4 | High (Mps1 selective) | Induces mitotic catastrophe in HCC cells |

| AZD7762 | Aurora kinase inhibitor | 10 | Moderate | Targets multiple kinases involved in cell cycle regulation |

| CCT129202 | Dual inhibitor (Mps1 and Aurora) | 30 | Moderate | Inhibits both Mps1 and Aurora kinases |

| MK-8745 | Selective Mps1 inhibitor | 15 | High | Focused on inhibiting spindle assembly checkpoint |

TC Mps1-12 stands out due to its high selectivity for Mps1 and its potent ability to induce chromosomal instability specifically in hepatocellular carcinoma cells, making it a unique candidate among similar compounds .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Choi M, Min YH, Pyo J, Lee CW, Jang CY, Kim JE. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability. Br J Pharmacol. 2017 Jun;174(12):1810-1825. doi: 10.1111/bph.13782. Epub 2017 Apr 22. PubMed PMID: 28299790; PubMed Central PMCID: PMC5446587.